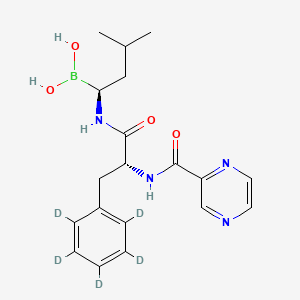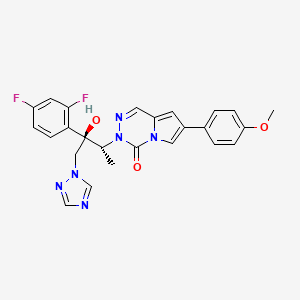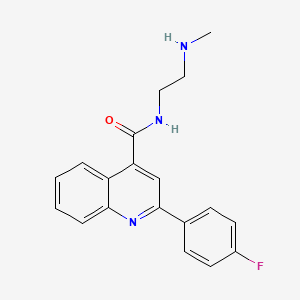
Viral 2C protein inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has demonstrated efficacy against multiple strains of enteroviruses, including enterovirus D68, enterovirus A71, and coxsackievirus B3, with effective concentration values ranging from 0.1 to 3.6 micromolar . It exhibits relatively low cytotoxicity and a high selectivity index, making it a promising candidate for antiviral drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of viral 2C protein inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions to improve binding affinity and selectivity.
Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
化学反应分析
Types of Reactions: Viral 2C protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced antiviral activity .
科学研究应用
Viral 2C protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antiviral agents.
Biology: Investigated for its role in inhibiting viral replication and its interaction with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating enterovirus infections, including severe cases such as encephalitis and myocarditis.
Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research
作用机制
The mechanism of action of viral 2C protein inhibitor 1 involves targeting the viral 2C protein, which is an ATPase and helicase essential for viral replication. The compound binds to the 2C protein, inhibiting its ATPase activity and preventing the conformational changes required for viral RNA replication. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication and the reduction of viral load .
相似化合物的比较
Viral 2C protein inhibitor 1 is unique in its broad-spectrum antiviral activity and low cytotoxicity. Similar compounds include:
Guanidine Hydrochloride: An early antiviral agent targeting the 2C protein but with higher cytotoxicity.
HBB (1-Hexyl-3,7-dimethylxanthine): Another 2C protein inhibitor with limited spectrum and higher toxicity.
MRL-1237: A potent 2C protein inhibitor with a narrower spectrum of activity.
TBZE-029: A broad-spectrum 2C protein inhibitor with moderate efficacy.
This compound stands out due to its high selectivity index and effectiveness against multiple enterovirus strains, making it a valuable candidate for further development and research .
属性
分子式 |
C19H18FN3O |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24) |
InChI 键 |
XALWLJHOPNVGNZ-UHFFFAOYSA-N |
规范 SMILES |
CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



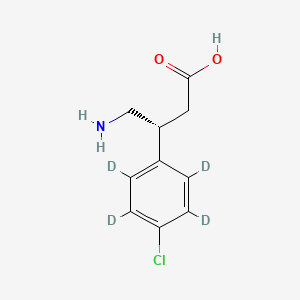



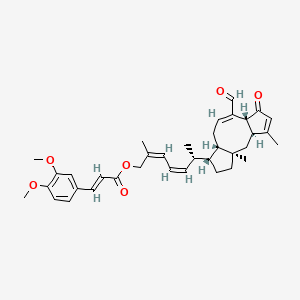
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
